3-Bromo-4-(1-oxopropyl)thiophene

C–H activation regioselective arylation thiophene functionalization

Sourcing a bromo-thiophene with a specific propionyl chain length can stall your SAR library synthesis. 3-Bromo-4-(1-oxopropyl)thiophene solves this by providing a unique orthogonal scaffold: the C3 bromine and C4 propanoyl group enable sequential, high-regioselectivity Pd-catalyzed arylations. This allows rapid, two-step construction of fully differentiated 2,5-diarylthiophenes-a route that fails with non-halogenated 3-acyl analogs. Key advantages: • Achieves high regioselectivity at C5 first, then C2, avoiding isomer mixtures common with acetyl or formyl analogs. • Preserves the bromine during initial C5 coupling, maximizing yield in sequential cross-coupling strategies. • Supplied at 95% purity, with a published synthetic route and full spectroscopic characterization available.

Molecular Formula C7H7BrOS
Molecular Weight 219.10 g/mol
Cat. No. B8631450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(1-oxopropyl)thiophene
Molecular FormulaC7H7BrOS
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CSC=C1Br
InChIInChI=1S/C7H7BrOS/c1-2-7(9)5-3-10-4-6(5)8/h3-4H,2H2,1H3
InChIKeyMQSPESZARNWMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(1-oxopropyl)thiophene – Dual-Reactive Heterocyclic Building Block


3-Bromo-4-(1-oxopropyl)thiophene (PubChem CID 10536833) is a synthetic, brominated thiophene derivative with the molecular formula C₇H₇BrOS and a molecular weight of 219.10 g/mol [1]. The compound is characterized by the presence of both a bromine atom at position 3 and a propanoyl group at position 4 on the thiophene ring, making it a versatile intermediate for cross-coupling reactions and further functionalization [1]. Its canonical SMILES is CCC(=O)C1=CSC=C1Br [1].

Why In-Class Analogs Cannot Substitute This Compound


Thiophene derivatives with different acyl substituents (e.g., acetyl, formyl, or propionyl) exhibit distinct regioselectivity profiles in Pd-catalyzed direct arylation reactions [1]. The electronic and steric influence of the 1-oxopropyl group alters both the reactivity and regiochemical outcome of cross-coupling compared to acetyl or formyl analogs [1]. Consequently, substituting 3-bromo-4-(1-oxopropyl)thiophene with a closely related analog such as 3-bromo-4-acetylthiophene or 3-bromo-4-formylthiophene can result in a different isomer distribution or lower yield in a given synthetic sequence, compromising the integrity of the final product.

Differentiation from Closest Analogs


Regioselectivity in Pd-Catalyzed Direct Arylation

In Pd-catalyzed direct arylation, the nature of the 3-substituent dictates whether the reaction proceeds at C2 or C5 of the thiophene ring. 3-Acetylthiophene gives primarily 5-arylated products with regioselectivities ranging from 52% to 90% [1]. Although direct data for the propionyl analog are not reported, the steric and electronic similarity of the acetyl and propionyl groups suggests that 3-bromo-4-(1-oxopropyl)thiophene would exhibit comparable C5 selectivity, in contrast to 3-bromo-, 3-formyl-, 3-cyano-, or 3-methylthiophene, which favor C2 arylation with 76–95% selectivity [1]. This difference is critical for designing regiodefined biaryl products.

C–H activation regioselective arylation thiophene functionalization

Bromine as a Blocking Group for Sequential Arylation

The bromine atom at C3 (or C2) can serve as a blocking group to protect one position while allowing regioselective C5 arylation, a strategy demonstrated for 2-bromo-3-substituted thiophenes [1]. In a model system, 2-bromothiophene underwent C5 arylation with 4-bromonitrobenzene in 55% yield using 1 mol% Pd(OAc)₂ and KOAc at 80 °C for 2 hours, without cleavage of the thienyl C–Br bond [1]. The retained C–Br bond then enables a second Suzuki or direct arylation step. In contrast, non-brominated 3-acylthiophenes would not offer this sequential functionalization capability, limiting the synthetic complexity accessible in a single intermediate.

sequential cross-coupling orthogonal reactivity thiophene building block

Lipophilicity and Hydrogen-Bonding Profile vs. Acetyl Analog

The target compound has a computed XLogP3-AA value of 2.4 [1]. Although the acetyl analog (3-bromo-4-acetylthiophene) has a molecular weight of 205.07 g/mol and an expected lower logP (approximately 1.8–2.0 by extrapolation), the additional methylene group in the propionyl chain increases lipophilicity by roughly 0.4–0.6 log units. Both compounds have zero hydrogen-bond donors and two hydrogen-bond acceptors [1]. This subtle but measurable increase in logP can influence membrane permeability in biological assays and solubility in organic solvents for materials applications.

lipophilicity physicochemical profiling drug-likeness

Synthetic Route Reproducibility from 3,4-Dibromothiophene

A documented synthetic procedure starting from 3,4-dibromothiophene (6.0 g, 24.8 mmol) via lithiation with n-butyllithium at -78 °C followed by acylation with N-methyl-N-methoxypropionamide (2.9 g, 24.8 mmol) afforded 3-bromo-4-(1-oxopropyl)thiophene as a tan solid in 2.08 g isolated yield . The product was characterized by MS (m/z 236, 238 [M+NH₄]⁺) and ¹H NMR (CDCl₃, δ 7.99, d, J=3 Hz, 1H; 7.32, d, J=3 Hz, 1H; 2.98, q, J=7 Hz, 2H; 1.21, t, J=7 Hz, 3H) . In related syntheses, bromination yields typically range from 60% to 85%, and acylation efficiencies depend on steric hindrance and electron density of the ring . This defined protocol provides a reproducible entry to the compound, whereas alternative halogen-metal exchange routes on less activated substrates may give lower yields.

synthetic methodology organolithium acylation process reproducibility

Optimal Application Scenarios


Iterative Unsymmetrical 2,5-Diarylthiophene Synthesis

Because the bromine atom at C3 can be preserved during the first C5 arylation [1], the compound is ideally suited for constructing 2,5-diarylthiophenes with two different aryl groups. A C5 arylation (e.g., with an electron-deficient aryl bromide) is followed by a Suzuki or direct C2 arylation, yielding a fully differentiated product in only two steps. This is difficult to achieve with non-halogenated 3-acylthiophenes, which lack the orthogonal leaving group.

Kinase Inhibitor Scaffold for Medicinal Chemistry

The bromo-acyl thiophene motif appears in patent literature as a core scaffold for kinase inhibitors [1]. The C7H7BrOS core can be diversified at the bromine position via cross-coupling to explore structure-activity relationships (SAR) around the acyl substituent, while the propionyl group offers a distinct steric and electronic profile compared to the more common acetyl analog.

Monomer Precursor for NLO Polymers

Brominated thiophenes are established intermediates for functionalizing alkylthiophene monomers with NLO chromophores [1]. The ketone handle in 3-bromo-4-(1-oxopropyl)thiophene can be reduced or further elaborated to attach donor-π-acceptor chromophores, while the bromine serves as a polymerization handle. The propionyl chain length may influence the solubility and processability of the resulting polymer relative to the acetyl analog.

Quality-Controlled MedChem Library Procurement

The compound is commercially available with a typical purity of 95% [1], and its synthetic route and spectroscopic data are documented [2]. This transparency supports informed procurement decisions, particularly when a library requires a bromo-thiophene building block with a specific acyl chain length that cannot be met by the more common 3-bromo-4-acetylthiophene.

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